3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide
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Overview
Description
3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C18H17BrCl3N3O2S and a molecular weight of 525.682 g/mol . This compound is known for its unique structure, which includes a bromine atom, trichloroethyl group, and an ethoxyanilino moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Trichloroethyl Intermediate: This involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions.
Introduction of the Ethoxyanilino Group: The intermediate is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine.
Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and trichloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trichloroethyl group and ethoxyanilino moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- N-{2,2,2-trichloro-1-[ (5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide
Uniqueness
3-BR-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the ethoxyanilino moiety distinguishes it from other similar compounds, providing unique properties for research and industrial applications.
Properties
CAS No. |
406915-58-0 |
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Molecular Formula |
C18H17BrCl3N3O2S |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
3-bromo-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17BrCl3N3O2S/c1-2-27-14-8-6-13(7-9-14)23-17(28)25-16(18(20,21)22)24-15(26)11-4-3-5-12(19)10-11/h3-10,16H,2H2,1H3,(H,24,26)(H2,23,25,28) |
InChI Key |
KRKPMHORARJQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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